4-Cl-3-NPT reacts with primary amines present in the protein side chains, forming stable thiocarbamoyl derivatives. This labeling modifies the protein's mass, allowing for its identification and differentiation from other proteins in a complex mixture by techniques like mass spectrometry [].
4-Cl-3-NPT can be used in conjunction with in-gel digestion workflows for protein identification. Proteins are separated by gel electrophoresis, followed by in-gel digestion with enzymes like trypsin. The resulting peptides are then labeled with 4-Cl-3-NPT, enhancing their detection and analysis by mass spectrometry [].
4-Cl-3-NPT can be employed for relative quantification of proteins within a sample. By labeling proteins from different experimental groups with isotopically labeled versions of 4-Cl-3-NPT (e.g., light and heavy isotopes), the relative abundance of proteins can be determined by comparing the intensities of corresponding labeled peptides in the mass spectrum [].
4-Chloro-3-nitrophenyl isothiocyanate is an organic compound with the molecular formula C7H3ClN2O2S. It features a chloro group and a nitro group attached to a phenyl ring, making it a member of the isothiocyanate family. Its structure can be represented as follows:
This compound is known for its reactivity due to the presence of the isothiocyanate functional group, which is characterized by the presence of the -N=C=S moiety. The compound's properties include being a yellow crystalline solid with potential applications in various fields, including medicinal chemistry and agrochemicals .
4-Cl-3-NO2-PNITC is likely to exhibit similar hazards as other isothiocyanates. Due to the presence of the isothiocyanate group, it is expected to be:
These reactions highlight its versatility as a reagent in synthetic organic chemistry .
4-Chloro-3-nitrophenyl isothiocyanate exhibits notable biological activities:
The biological activities are primarily attributed to its ability to modify cellular processes via electrophilic interactions .
Several methods have been developed for synthesizing 4-chloro-3-nitrophenyl isothiocyanate:
These methods highlight the importance of starting materials and reaction conditions in synthesizing this isothiocyanate effectively .
4-Chloro-3-nitrophenyl isothiocyanate has various applications across different fields:
These applications underscore its significance in both industrial and research contexts .
Studies on 4-chloro-3-nitrophenyl isothiocyanate have focused on its interactions with biological molecules:
Understanding these interactions is crucial for optimizing its use in pharmacological applications .
Several compounds share structural similarities with 4-chloro-3-nitrophenyl isothiocyanate. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Chlorophenyl isothiocyanate | C7H6ClN2S | Lacks nitro group; simpler structure |
| 3-Nitrophenyl isothiocyanate | C7H6N2O2S | Different position of nitro group |
| 2,4-Dichlorophenyl isothiocyanate | C7H4Cl2N2S | Contains two chlorine atoms, enhancing reactivity |
What sets 4-chloro-3-nitrophenyl isothiocyanate apart from these compounds is its specific combination of both chloro and nitro groups at distinct positions on the phenyl ring. This arrangement contributes to its unique reactivity profile and biological activity, making it a valuable compound for further research and application development .
Corrosive;Acute Toxic;Irritant